molecular formula C23H24F2O3 B12731096 10,10-Difluorophenothrin CAS No. 145472-36-2

10,10-Difluorophenothrin

Cat. No.: B12731096
CAS No.: 145472-36-2
M. Wt: 386.4 g/mol
InChI Key: PHHZASPQLHYZNN-KFZAOVKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Difluorophenothrin is a synthetic pyrethroid insecticide known for its efficacy in controlling a wide range of insect pests. It is a derivative of phenothrin, with the addition of two fluorine atoms enhancing its insecticidal properties. This compound is widely used in both agricultural and domestic settings to manage insect populations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluorophenothrin typically involves the fluorination of phenothrin. The process begins with the preparation of phenothrin, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of fluorine and other critical parameters.

Chemical Reactions Analysis

Types of Reactions: 10,10-Difluorophenothrin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

10,10-Difluorophenothrin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorination on chemical reactivity and stability.

    Biology: Researchers use it to investigate its impact on insect physiology and behavior.

    Medicine: Studies explore its potential as a lead compound for developing new insecticides with improved safety profiles.

    Industry: It is employed in the formulation of insecticidal products for agricultural and domestic use.

Mechanism of Action

The mechanism of action of 10,10-Difluorophenothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The fluorine atoms enhance the compound’s binding affinity to the sodium channels, increasing its potency.

Comparison with Similar Compounds

    Phenothrin: The parent compound, less potent due to the absence of fluorine atoms.

    Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.

    Cypermethrin: A more potent pyrethroid with additional chlorine atoms.

Uniqueness: 10,10-Difluorophenothrin stands out due to its enhanced potency and efficacy resulting from the presence of fluorine atoms. This modification improves its stability and binding affinity to target sites, making it a valuable insecticide in various applications.

Properties

CAS No.

145472-36-2

Molecular Formula

C23H24F2O3

Molecular Weight

386.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3R)-3-[(E)-3,3-difluoro-2-methylprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H24F2O3/c1-15(21(24)25)12-19-20(23(19,2)3)22(26)27-14-16-8-7-11-18(13-16)28-17-9-5-4-6-10-17/h4-13,19-21H,14H2,1-3H3/b15-12+/t19-,20+/m1/s1

InChI Key

PHHZASPQLHYZNN-KFZAOVKASA-N

Isomeric SMILES

C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C(F)F

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.